molecular formula C9H9BrF2N2 B1412005 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1774895-04-3

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1412005
CAS No.: 1774895-04-3
M. Wt: 263.08 g/mol
InChI Key: UJXSNFBGRHYHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the bromination of pyridine derivatives followed by the introduction of the difluoropyrrolidinyl group. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and difluoropyrrolidine under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the optimization of reaction conditions, including the use of catalysts and solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of pyridine, which can be further utilized in different chemical processes.

Scientific Research Applications

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is extensively used in scientific research due to its unique chemical structure. Its applications include:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of biological systems and interactions with biomolecules.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Bromo-5-(pyrrolidin-1-yl)pyridine: Lacks the difluorination, leading to different reactivity and properties.

  • 2-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of pyrrolidine, affecting its chemical behavior.

Properties

IUPAC Name

2-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-8-2-1-7(5-13-8)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXSNFBGRHYHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.